molecular formula C21H21FN4O2 B2396952 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 1797306-89-8

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2396952
CAS No.: 1797306-89-8
M. Wt: 380.423
InChI Key: HAWTXROLIQIJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

Research has shown that pyridine linked thiazole derivatives, synthesized through a spacer similar in complexity to the compound , have been studied for their antiproliferative activities against various cancer cell lines, including liver carcinoma, laryngeal carcinoma, prostate cancer, and breast cancer. These compounds have shown promising anticancer activity, with certain derivatives demonstrating significant inhibitory effects compared to 5-fluorouracil, a known anticancer agent. The binding interactions with target proteins like Rho-associated protein kinase (ROCK-1) have been elucidated through docking studies, providing insights into their potential mechanisms of action (Alaa M. Alqahtani, A. Bayazeed, 2020).

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes have been evaluated for their antioxidant activities through various in vitro assays, including DPPH, ABTS, and FRAP assays. The studies suggest that both the ligands and their complexes exhibit significant antioxidant properties, highlighting their potential as therapeutic agents for diseases associated with oxidative stress (K. Chkirate et al., 2019).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of such compounds for agricultural applications, offering a new avenue for pest control strategies (A. Fadda et al., 2017).

Anti-Lung Cancer Activity

Studies on fluoro-substituted benzo[b]pyran derivatives have explored their potential anti-lung cancer activities. The synthesized compounds have shown to exhibit anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers, when compared to the reference drug 5-fluorodeoxyuridine. This research indicates the potential therapeutic applications of fluoro-substituted compounds in treating lung cancer (A. G. Hammam et al., 2005).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-16-5-1-2-7-20(16)28-14-21(27)24-11-12-26-19(15-8-9-15)13-18(25-26)17-6-3-4-10-23-17/h1-7,10,13,15H,8-9,11-12,14H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWTXROLIQIJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)COC3=CC=CC=C3F)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.